5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are characterized by a fused ring system that includes both thiophene and pyrimidine moieties. The presence of chlorine and trifluoromethyl groups suggests that this compound may exhibit interesting electronic properties and biological activities.
5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is classified as an organic heterocyclic compound. Its structural classification falls under the category of pyrimidines due to the presence of the pyrimidine ring, while the thieno component indicates its thiophene-like characteristics.
The synthesis of 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic pathways that may include:
The exact synthetic route can vary depending on the availability of starting materials and specific reaction conditions such as temperature, solvents, and catalysts used. Detailed protocols can be found in specialized chemical literature or synthesis databases.
The molecular formula for 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is , with a molecular weight of approximately 461.3 g/mol.
The compound’s structure can be represented using various notations:
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=C(C=C3)Cl
InChI=1S/C18H13Cl2F3N4OS/c1-27-16(10-2-4-11(19)5-3-10)25-26-17(27)29-9-15(28)24-12-6-7-14(20)13(8-12)18(21,22)23/h2-8H,9H2,1H3,(H,24,28)
The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups influencing its geometry and potential interactions with biological targets.
5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine may participate in various chemical reactions typical for heterocyclic compounds:
The specific reaction pathways depend on the substituents present on the aromatic rings and their electronic properties, which can influence reactivity.
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects in biological systems.
Key physical properties include:
Chemical properties may include:
5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine has potential applications in various fields:
This compound represents an intriguing subject for further research due to its complex structure and potential applications across multiple scientific disciplines.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7